Notoginsenoside Fd

Quantitative analysis HPLC Plant metabolomics

Generic 'ginsenoside' sourcing ignores critical quantitative differences in bioactivity. Notoginsenoside Fd is a minor dammarane-type saponin with a distinct glycosylation pattern that confers enhanced cell permeability and potent, pathway-specific anti-inflammatory activity not replicable by major ginsenosides (Rb1, Rc, Rb2, Rb3). For researchers and manufacturers requiring batch-to-batch reproducibility: • Validated in vitro IC50-range activity at 25 μM in C6 glial cells, suppressing iNOS, IL-6, and TNF-α. • Confirmed in vivo efficacy at 30 mg/kg/day, attenuating LPS-induced NF-κB, IκB, p38 MAPK, and Akt phosphorylation in mouse brain cortex. • Quantifiable QC marker for Panax notoginseng leaf extracts (HPLC: 1.68 ± 0.07 mg/g), enabling botanical material standardization.

Molecular Formula C47H80O17
Molecular Weight 917.1 g/mol
CAS No. 80321-63-7
Cat. No. B1256551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNotoginsenoside Fd
CAS80321-63-7
Synonymsgypenoside IX
Molecular FormulaC47H80O17
Molecular Weight917.1 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)C
InChIInChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,64-42-39(58)36(55)34(53)27(62-42)21-60-40-37(56)32(51)25(50)20-59-40)23-11-16-46(7)31(23)24(49)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)63-41-38(57)35(54)33(52)26(19-48)61-41/h10,23-42,48-58H,9,11-21H2,1-8H3
InChIKeyZTQSADJAYQOCDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Notoginsenoside Fd: Product Overview


Notoginsenoside Fd (CAS: 80321-63-7), also known as Gypenoside IX, is a dammarane-type triterpene saponin primarily isolated from the leaves and flowers of Panax notoginseng . As a minor ginsenoside with a molecular formula of C47H80O17 and a molecular weight of 917.1 g/mol, it is characterized by fewer sugar moieties compared to major ginsenosides, which may confer enhanced cell permeability and bioavailability [1]. This compound is distinguished by its potent in vitro and in vivo anti-inflammatory effects, particularly in suppressing pro-inflammatory mediators like iNOS, IL-6, and TNF-α [2].

Workflow: Neuroinflammation pathway studies
Selection: Specified minor ginsenoside (distinct glycosylation)
Use context: In vitro glial and in vivo CNS models
Note: Reported anti-inflammatory pathway modulation (iNOS, IL-6, TNF-α)

Notoginsenoside Fd: Substitution Risks


Procurement based on a generic 'ginsenoside' classification ignores critical quantitative differences in bioactivity and content. Notoginsenoside Fd is a minor saponin with a specific glycosylation pattern that distinguishes it from major ginsenosides like Rb1, Rc, Rb2, and Rb3. Its unique structure directly impacts its potency, as demonstrated by its ability to suppress key inflammatory pathways at micromolar concentrations . Furthermore, its natural abundance is significantly lower than major saponins, meaning that crude extracts or alternative compounds cannot replicate its specific activity profile [1]. Substituting Notoginsenoside Fd with a more abundant but structurally distinct ginsenoside would introduce an uncharacterized variable into any research or industrial application, undermining experimental reproducibility and product quality.

Generic ‘ginsenoside’ sourcing may overlook specific bioactivity profile of Notoginsenoside Fd.
Glycosylation pattern differs from major saponins (e.g., Rb1, Rc), potentially shifting target engagement.
Lower natural abundance means crude extracts cannot replicate its minor-component activity.

Notoginsenoside Fd: Comparative Evidence


Rb3 Content Comparison

In a targeted metabolomics study of Panax notoginseng leaves (LPN), the content of Notoginsenoside Fd was precisely quantified and directly compared to that of Ginsenoside Rb3, a major saponin [1]. The data shows Notoginsenoside Fd is present at a significantly lower but highly consistent level, underscoring its status as a minor but specific bioactive component.

Leaf Content
Head-to-head
Notoginsenoside Fd: 1.68 ± 0.07 mg/g
Ginsenoside Rb3: 5.71 ± 0.23 mg/g
~3.4-fold lower concentration
Confirmed minor-component status for high-purity selection
HPLC analysis of P. notoginseng leaves; supports lot-specific standardization
Quantitative analysis HPLC Plant metabolomics Quality control

Anti-Inflammatory Activity in Glial Cells

Notoginsenoside Fd demonstrates a specific, concentration-dependent anti-inflammatory effect in a well-defined in vitro model of neuroinflammation . While direct head-to-head data against other ginsenosides in the same assay are not available, the established potency at a defined concentration provides a baseline for its activity. The compound prevents the upregulation of multiple pro-inflammatory mediators and signaling pathways.

Glial Cell Activity
Class-level
25 μM suppresses iNOS, IL-6, TNF-α, NF-κB, p38 MAPK, Akt phosphorylation
Reported glial anti-inflammatory response context
Rat C6 glial model; requires independent replication
Neuroinflammation iNOS inhibition Cytokine suppression Cell signaling

In Vivo Neuroinflammation Efficacy

The in vitro anti-inflammatory effects of Notoginsenoside Fd are corroborated by in vivo data demonstrating its ability to modulate key inflammatory signaling pathways in the brain . This provides evidence of its potential to translate from cellular assays to an animal model.

In Vivo CNS Effect
Class-level
30 mg/kg/day reduces LPS-induced NF-κB, IκB, p38 MAPK, Akt phosphorylation in mouse cortex
Reported in vivo brain pathway modulation context
LPS challenge model; class-level inference
In vivo pharmacology Neuroinflammation CNS drug development LPS challenge

Biotransformation from Ginsenoside Rb3

Notoginsenoside Fd can be efficiently produced from the major saponin Ginsenoside Rb3 via fungal biotransformation, offering a sustainable and scalable route to this minor compound [1]. This high conversion rate is a key advantage for industrial production.

Bioproduction Route
Class-level
100% conversion from Ginsenoside Rb3 by Cladosporium xylophilum
Supports scalable biotransformation feasibility
Single-study conversion efficiency; process validation needed
Biotransformation Fungal bioconversion Minor ginsenoside production Process chemistry

Isolation Yield and Purity Comparison

A validated preparative-scale method demonstrates that Notoginsenoside Fd can be isolated with high yield and exceptional purity from a complex mixture of minor saponins, providing a benchmark for its commercial preparation [1].

Isolation Efficiency
Cross-study comparable
Notoginsenoside Fd: 8.4 mg, 97.6% purity
Gypenoside XVII: 1 mg, 74.9%; Notoginsenoside Fe: 4 mg, 95.2%; Ginsenoside Rd2: 2.5 mg, 87.3%
Yield: 2.1–8.4× higher; Purity: 2.4–22.7% higher
Reported highest yield and purity among co-isolated saponins
One-step countercurrent chromatography; batch-dependent
Preparative chromatography Countercurrent chromatography Natural product isolation Process optimization

Notoginsenoside Fd: Application Scenarios


Quality Control & Quantification

Notoginsenoside Fd serves as a specific and validated marker for the quality control of Panax notoginseng leaves (PNL) and its extracts. Its content, as quantified by HPLC (1.68 ± 0.07 mg/g in LPN), can be used to standardize botanical materials and ensure batch-to-batch consistency [1]. This is critical for manufacturers of dietary supplements or herbal medicines derived from PNL, where the presence and concentration of minor saponins like Fd are indicative of authentic material and proper processing.

Neuroinflammation & Glial Activation In Vitro

Researchers investigating neuroinflammatory pathways can utilize Notoginsenoside Fd as a tool compound to modulate glial cell responses. The established in vitro activity at 25 μM in rat C6 glial cells, specifically its ability to prevent LPS/TNF-α-induced increases in iNOS, IL-6, and TNF-α levels, provides a clear, quantitative starting point for experiments . This allows for direct comparison with other anti-inflammatory agents in the same cellular model.

CNS Inflammation In Vivo Studies

For in vivo pharmacology studies focused on neuroinflammation, Notoginsenoside Fd offers a validated dosing regimen and molecular endpoint. Its demonstrated efficacy at 30 mg/kg/day in reducing LPS-induced phosphorylation of NF-κB, IκB, p38 MAPK, and Akt in the mouse brain cortex provides a robust basis for designing preclinical studies of neurodegenerative diseases or CNS injury .

Biotechnological Production of Minor Ginsenosides

Notoginsenoside Fd is an ideal target for bioprocess optimization due to the established high-efficiency biotransformation pathway from Ginsenoside Rb3 (100% conversion) using Cladosporium xylophilum [2]. Industrial researchers can leverage this pathway to develop cost-effective, large-scale fermentation or enzymatic processes for producing high-purity Notoginsenoside Fd, thereby increasing its commercial availability.

Application
Selection Property
Validation Focus
Botanical extract standardization (QC marker)
Specified minor saponin content
HPLC quantification consistency
Glial neuroinflammation pathway studies
Reported anti-inflammatory pathway modulation
iNOS / cytokine suppression endpoints
In vivo neuroinflammation model studies
Reported brain cortex pathway modulation
NF-κB / MAPK phosphorylation endpoints
Minor ginsenoside bioproduction research
Reported biotransformation efficiency
Fungal conversion yield assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Notoginsenoside Fd

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.